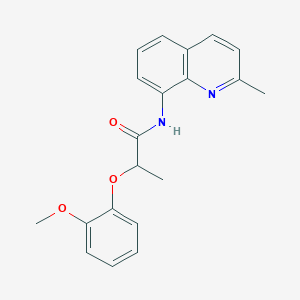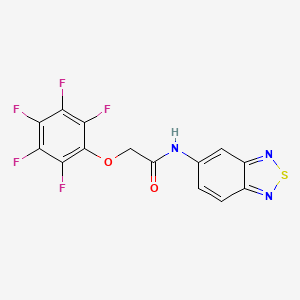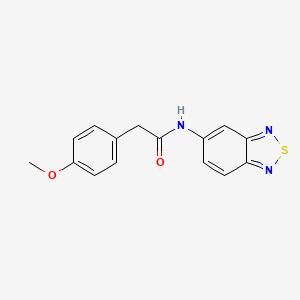
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenoxy group and a methylquinolinyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide typically involves the following steps:
Formation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Preparation of 2-methoxyphenoxyacetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.
Synthesis of 2-methoxyphenoxyacetyl chloride: This is done by reacting 2-methoxyphenoxyacetic acid with thionyl chloride or oxalyl chloride.
Formation of this compound: The final step involves the reaction of 2-methoxyphenoxyacetyl chloride with 2-methylquinolin-8-amine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide
- 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide
- 2-(2-methoxyphenoxy)-N-(2-ethylquinolin-8-yl)propanamide
Uniqueness
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide is unique due to the presence of both methoxyphenoxy and methylquinolinyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)propanamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-11-12-15-7-6-8-16(19(15)21-13)22-20(23)14(2)25-18-10-5-4-9-17(18)24-3/h4-12,14H,1-3H3,(H,22,23) |
Clave InChI |
HYNUWHKKYPMYAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2NC(=O)C(C)OC3=CC=CC=C3OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14981739.png)

![4-Ethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14981751.png)
![7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981756.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14981765.png)

![2-Methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14981784.png)
![2-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14981788.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B14981802.png)

![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981810.png)

![4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14981825.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide](/img/structure/B14981832.png)
